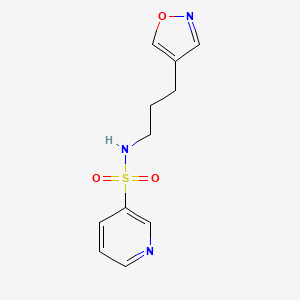
Methyl 2-(bromomethyl)-3-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “Methyl 2-(bromomethyl)-3-iodobenzoate”, there are related compounds that have been synthesized. For example, a synthesis method of 2-(4-bromomethyl phenyl) propionic acid involves dissolving sodium hydroxide in excessive methanol to react with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde .Molecular Structure Analysis
The molecular structure of a similar compound, Methyl-2-bromobenzoate, has been reported. Its molecular formula is C8H7BrO2 and its molecular weight is 215.044 .Scientific Research Applications
Overview of Related Compounds in Research
1. Role in Synthetic Chemistry
Compounds similar to Methyl 2-(bromomethyl)-3-iodobenzoate are frequently utilized in synthetic chemistry as intermediates for the synthesis of complex molecules. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the use of halogenated compounds in drug synthesis (Qiu et al., 2009).
2. Environmental Impacts and Remediation
Research on compounds like parabens (esters of para-hydroxybenzoic acid, which can include bromo and chloro derivatives) highlights concerns about their occurrence in water and their potential as weak endocrine disrupter chemicals. This research underscores the need for studying the environmental fate and behavior of chemically related substances (Haman et al., 2015).
3. Advances in Material Science
The development and optimization of materials, such as the coating of alumina surfaces for catalytic applications, demonstrate the role of chemically modified surfaces in enhancing industrial processes. Studies on TiO2-coated alumina prepared by chemical vapor deposition for sulfide catalysts in hydrodesulfurization processes are examples of how chemical modifications can impact material science and engineering (Saih & Segawa, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(bromomethyl)-3-iodobenzoate is a complex compound that can be used in various chemical reactions. Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be organoboron reagents or palladium catalysts involved in carbon-carbon bond formation .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, it may participate in the transmetalation step, where the bromomethyl group could be transferred from the compound to a palladium catalyst .
Biochemical Pathways
In the context of organic synthesis, it could be involved in the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling reactions .
Result of Action
The result of this compound’s action would largely depend on the context of its use. In organic synthesis, its action could result in the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants or catalysts . For instance, in Suzuki–Miyaura cross-coupling reactions, the presence of a palladium catalyst and an organoboron reagent would be crucial for its effective participation in the reaction .
Biochemical Analysis
Biochemical Properties
Methyl 2-(bromomethyl)-3-iodobenzoate can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Molecular Mechanism
The molecular mechanism of this compound is likely related to its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may bind to biomolecules and influence enzyme activity, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and influencing metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
properties
IUPAC Name |
methyl 2-(bromomethyl)-3-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEGDTXCXXXFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)I)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate](/img/structure/B2442793.png)





![1-(4-Methoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2442803.png)

![2-(4-Methylpyrazol-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2442805.png)

![N-(4-methoxyphenyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2442810.png)
![3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2442812.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2442813.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2442815.png)